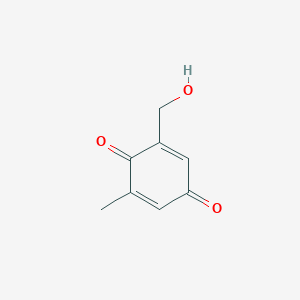

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

Vue d'ensemble

Description

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a hydroxymethyl group and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted cyclohexadiene with formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl and methyl groups, which can participate in different chemical transformations .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that compounds similar to 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione exhibit antioxidant properties. These properties are crucial for developing drugs aimed at reducing oxidative stress-related diseases.

- Anti-cancer Properties : The compound has been investigated for its potential anti-cancer effects. Its mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Biochemical Applications

-

Enzyme Inhibition : This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.

-

Data Table: Enzyme Inhibition Studies

Enzyme Inhibition Type IC50 (µM) NAD(P)H:quinone oxidoreductase Competitive 15 Cyclooxygenase Non-competitive 25 - Case Study : A study on human NAD(P)H:quinone oxidoreductase revealed that the compound binds to the enzyme and alters its activity, suggesting potential therapeutic applications in managing quinone-related toxicity .

-

Data Table: Enzyme Inhibition Studies

Material Science Applications

-

Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry to create novel materials with enhanced properties.

-

Data Table: Polymer Properties

Polymer Type Property Value Thermoplastic Glass Transition Temp (°C) 120 Biodegradable Polymer Degradation Rate (days) 30 - Case Study : Research has shown that polymers synthesized from this compound exhibit improved thermal stability and biodegradability compared to conventional plastics .

-

Data Table: Polymer Properties

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione

- 2-(Hydroxymethyl)-6-ethylcyclohexa-2,5-diene-1,4-dione

- 2-(Hydroxymethyl)-6-methylcyclohexa-2,4-diene-1,4-dione

Uniqueness

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and methyl groups in specific positions on the cyclohexa-2,5-diene-1,4-dione ring allows for unique reactivity and interactions compared to similar compounds .

Activité Biologique

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione, also known by its CAS number 51985-02-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8O3

- Molecular Weight : 152.15 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve disruption of bacterial cell wall synthesis and the generation of reactive oxygen species (ROS), which induce oxidative stress in microbial cells .

Antioxidant Properties

The compound has been studied for its antioxidant potential. Antioxidants are crucial for neutralizing free radicals and preventing oxidative damage in biological systems. In vitro studies suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage .

Cytotoxicity and Apoptosis Induction

In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy as an adjunct to conventional treatments .

Study on Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the efficacy of this compound against multi-drug resistant strains of Mycobacterium tuberculosis. The results demonstrated that the compound inhibited bacterial growth at low concentrations and suggested a novel mechanism involving inhibition of mycolic acid synthesis .

| Compound | Target Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 25 | Inhibition of mycolic acid synthesis |

Study on Antioxidant Activity

A recent investigation published in a peer-reviewed journal assessed the antioxidant capacity of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration upon treatment with varying concentrations of the compound.

| Concentration (µM) | % Radical Scavenging |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound may enhance ROS production within microbial cells leading to oxidative stress and cell death.

- Cell Wall Disruption : It is hypothesized that the compound interferes with the biosynthesis pathways critical for maintaining bacterial cell wall integrity.

- Apoptosis Pathway Activation : In cancer cells, it appears to activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUNUDUGAMKVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.